molecular formula C17H18ClNO2 B5726204 3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide

3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide

Cat. No. B5726204
M. Wt: 303.8 g/mol
InChI Key: JUSPJDKSWCNDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of Janus kinase (JAK) inhibitors and has been shown to have significant potential in the treatment of various diseases.

Mechanism of Action

3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide inhibits the activation of JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases. This prevents the phosphorylation of STAT proteins, which are downstream effectors of the JAK/STAT pathway. This results in the inhibition of cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy. 3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide has been shown to have immunomodulatory effects by inhibiting the activation of T cells and B cells.

Advantages and Limitations for Lab Experiments

3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, 3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide also has some limitations. It has been shown to have off-target effects on other kinases, which can complicate data interpretation. In addition, 3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide has poor solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of 3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide. One potential direction is the development of more potent and selective JAK inhibitors. Another direction is the investigation of the role of JAK/STAT signaling pathway in other diseases, such as neurodegenerative disorders. Finally, the use of 3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide in combination with other therapies, such as immunotherapy and targeted therapy, should be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, 3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide is a small molecule inhibitor that has significant potential in the treatment of various diseases. It has a well-established mechanism of action and has been extensively studied for its therapeutic applications. 3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide, which should be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide involves several steps. The first step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The second step involves the reaction of 4-isopropylaniline with 4-methoxybenzoyl chloride to form N-(4-isopropylphenyl)-4-methoxybenzamide. Finally, the third step involves the reaction of N-(4-isopropylphenyl)-4-methoxybenzamide with thionyl chloride and chlorodiphenylphosphine to form 3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide (3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide).

Scientific Research Applications

3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activation of JAK/STAT signaling pathway, which is involved in the regulation of cell growth, differentiation, and survival. 3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide has been shown to have potential therapeutic applications in cancer, autoimmune diseases, and inflammatory disorders.

properties

IUPAC Name

3-chloro-4-methoxy-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-11(2)12-4-7-14(8-5-12)19-17(20)13-6-9-16(21-3)15(18)10-13/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSPJDKSWCNDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methoxy-N-[4-(propan-2-yl)phenyl]benzamide

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